![molecular formula C16H18O7 B14436105 [(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid CAS No. 79339-16-5](/img/structure/B14436105.png)
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid is a complex organic compound with a unique structure that combines a phenyl group, a cyclohexyl group, and a propanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the 2,4-dihydroxyphenyl intermediate: This can be achieved through the hydroxylation of a phenyl precursor.
Cyclohexyl intermediate preparation: The cyclohexyl group can be introduced through a Friedel-Crafts acylation reaction.
Coupling of intermediates: The 2,4-dihydroxyphenyl and cyclohexyl intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The carbonyl group in the cyclohexyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the carbonyl group would yield the corresponding alcohol.
Applications De Recherche Scientifique
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of [(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid involves its interaction with specific molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclohexyl and propanedioic acid moieties may also interact with lipid membranes, affecting their properties.
Comparaison Avec Des Composés Similaires
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid can be compared with other similar compounds, such as:
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]acetic acid: Similar structure but with an acetic acid moiety instead of propanedioic acid.
[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]butanedioic acid: Similar structure but with a butanedioic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
79339-16-5 |
|---|---|
Formule moléculaire |
C16H18O7 |
Poids moléculaire |
322.31 g/mol |
Nom IUPAC |
2-[(2,4-dihydroxyphenyl)-(2-oxocyclohexyl)methyl]propanedioic acid |
InChI |
InChI=1S/C16H18O7/c17-8-5-6-10(12(19)7-8)13(14(15(20)21)16(22)23)9-3-1-2-4-11(9)18/h5-7,9,13-14,17,19H,1-4H2,(H,20,21)(H,22,23) |
Clé InChI |
BAJNSDNHRSUINU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C(C2=C(C=C(C=C2)O)O)C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


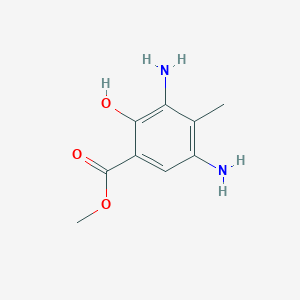
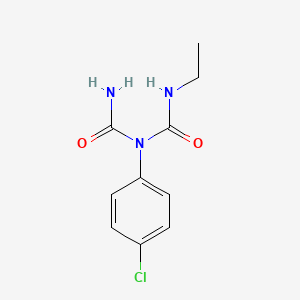
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)

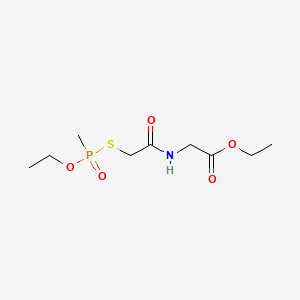
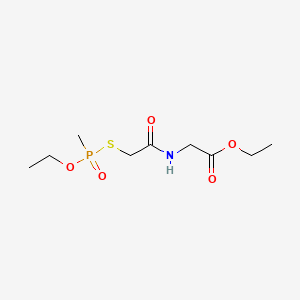

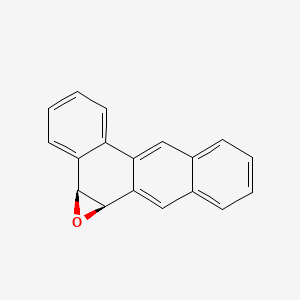
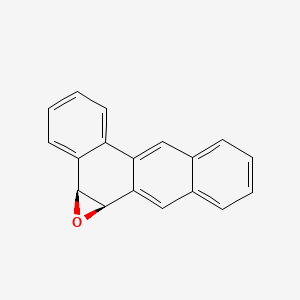

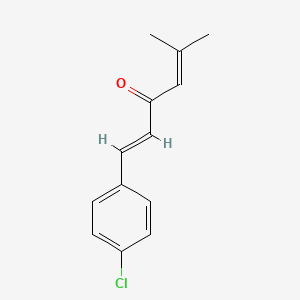
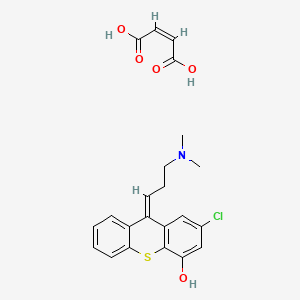
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)

